Methylproamine
Overview
Description
Methylproamine is a compound with the molecular formula C28H31N7 . It is a derivative of bibenzimidazole and binds in the minor groove of DNA in adenine-thymine-rich regions of four or more consecutive AT pairs . It is related to the Hoechst family of DNA-binding bibenzimidazoles .
Molecular Structure Analysis
The crystal structures of Methylproamine complexes with the dodecamer d (CGCGAATTCGCG) 2 confirm that the new analogues also are minor groove binders . It is proposed that the DNA-bound Methylproamine ligand acts as a reducing agent by an electron transfer mechanism, repairing transient radiation-induced oxidizing species on DNA .
Chemical Reactions Analysis
Methylproamine is known to have radioprotective properties. It acts as a DNA binding anti-oxidant, enabling the repair of transient radiation-induced oxidative DNA lesions . It has been shown to be approximately 100-fold more potent than the classical aminothiol radioprotector WR1065 .
Scientific Research Applications
Radioprotection in Cancer Research
- Scientific Field : Cancer Research
- Summary of Application : Methylproamine is a potent new radioprotector that has been investigated for its potential in cancer research . It is a derivative of the minor groove binding ligand Hoechst 33342 and has shown promising results in in vitro studies .
- Methods of Application : Methylproamine is used in vitro with V79 cells. The compound binds to the minor groove of DNA, acting as a reducing agent through an electron transfer mechanism, repairing transient radiation-induced oxidizing species on DNA .
- Results or Outcomes : Experiments have shown that Methylproamine is approximately 100-fold more potent than the classical aminothiol radioprotector WR1065 .
Radioprotection of Targeted and Bystander Cells
- Scientific Field : Radiation Oncology
- Summary of Application : Methylproamine has been tested for the radioprotection of both directly targeted and bystander cells . It acts as a DNA binding anti-oxidant, enabling the repair of transient radiation-induced oxidative DNA lesions .
- Methods of Application : T98G glioma cells were treated with 15 μM Methylproamine and exposed to 137 Cs γ-ray/X-ray irradiation and He 2+ microbeam irradiation .
- Results or Outcomes : Methylproamine protected targeted cells from DNA damage caused by γ-ray or X-ray radiation but not He 2+ ion radiation. Protection of bystander cells was independent of the type of radiation which the donor population received .
properties
IUPAC Name |
N,N,3-trimethyl-4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N7/c1-18-15-20(33(2)3)6-8-22(18)28-30-23-9-5-19(16-25(23)32-28)27-29-24-10-7-21(17-26(24)31-27)35-13-11-34(4)12-14-35/h5-10,15-17H,11-14H2,1-4H3,(H,29,31)(H,30,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKLMOJIJGHCCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N(C)C)C2=NC3=C(N2)C=C(C=C3)C4=NC5=C(N4)C=C(C=C5)N6CCN(CC6)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80332275 | |
Record name | Methylproamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80332275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methylproamine | |
CAS RN |
188247-01-0 | |
Record name | Methylproamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80332275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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